Cas no 94-99-5 (2,4-Dichlorobenzyl chloride)

2,4-Dichlorobenzyl chloride structure
2,4-Dichlorobenzyl chloride structure
2,4-Dichlorobenzyl chloride
94-99-5
C7H5Cl3
195.47359919548
MFCD00000895
34772
7212

2,4-Dichlorobenzyl chloride Properties

Names and Identifiers

    • 2,4-Dichloro-1-(chloromethyl)benzene
    • alpha,2,4-Trichlorotoluene
    • Benzene,2,4-dichloro-1-(chloromethyl)-
    • 2,4-Dichlorobenzyl chloride
    • a.2.4-Trichlorotoluene
    • α,2,4-Trichlorotoluene
    • 2,4-Dichlorobenzoylchloride
    • 2,4-二氯氯苄
    • 2,4-dichlorobenzylchloride
    • Benzene, 2,4-dichloro-1-(chloromethyl)-
    • 2,4-Dichloro-1-chloromethyl-benzene
    • alpha2,4-Trichlorotoluene
    • 2,4-DCBC
    • A,2,4-TRICHLOROTOLUENE
    • Toluene, .alpha.2,4-trichloro-
    • IRSVDHPYXFLLDS-UHFFFAOYSA-N
    • 85E96P2S3S
    • DICHLOROBENZYL-2,4 CHLORIDE
    • 1-(Chloromethyl)-2,4-dichlorobenzene
    • Toluene,4-trichloro-
    • PubChe
    • 2,4-Dichloro-1-(chloromethyl)benzene (ACI)
    • Toluene, α,2,4-trichloro- (7CI, 8CI)
    • 1-Chloromethyl-2,4-dichlorobenzene
    • 2,4,α-Trichlorotoluene
    • NSC 406892
    • p-Fluorotoluene
    • 2,5-DICHLORO-4-Methyl-Pyridine;
    • +Expand
    • MFCD00000895
    • IRSVDHPYXFLLDS-UHFFFAOYSA-N
    • 1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
    • ClC1C=C(Cl)C(CCl)=CC=1
    • 387220

Computed Properties

  • 193.94600
  • 0
  • 0
  • 1
  • 193.945683
  • 10
  • 105
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.8
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.73220
  • 0.00000
  • n20/D 1.576(lit.)
  • 248°C(lit.)
  • −2.6 °C (lit.)
  • 0.0±0.5 mmHg at 25°C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Colorless liquid.
  • Not determined
  • 1.407 g/mL at 25 °C(lit.)

2,4-Dichlorobenzyl chloride Security Information

2,4-Dichlorobenzyl chloride Customs Data

  • 29036990
  • China Customs Code:

    29036990

2,4-Dichlorobenzyl chloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003G7W-10g
2,4-Dichloro-1-(chloromethyl)benzene
94-99-5 98%
10g
$13.00 2024-04-19
A2B Chem LLC
AB60188-10g
2,4-Dichlorobenzyl chloride
94-99-5 98%
10g
$12.00 2024-07-18
Aaron
AR003GG8-10g
2,4-Dichloro-1-(chloromethyl)benzene
94-99-5 98%
10g
$3.00
abcr
AB115752-50 g
2,4-Dichlorobenzyl chloride, 98%; .
94-99-5 98%
50g
€57.80 2023-05-10
Alichem
A013010162-250mg
2,4-Dichlorobenzyl chloride
94-99-5 97%
250mg
$480.00 2023-08-31
Ambeed
A303672-10g
2,4-Dichloro-1-(chloromethyl)benzene
94-99-5 98%
10g
$16.0 2024-05-30
Apollo Scientific
OR13170-100g
2,4-Dichlorobenzyl chloride
94-99-5 98%
100g
£66.00 2023-09-02
Chemenu
CM343538-100g
2,4-Dichlorobenzyl chloride
94-99-5 95%+
100g
$58
Enamine
EN300-18306-0.05g
2,4-dichloro-1-(chloromethyl)benzene
94-99-5 95%
0.05g
$19.0 2023-09-19
Fluorochem
043355-1g
2,4-Dichlorobenzyl chloride
94-99-5 98%
1g
£10.00 2022-03-01

2,4-Dichlorobenzyl chloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → reflux; 3 h, reflux
Reference
Green preparation of 6-chloro-2-methyl-2H-indazol-5-amine
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: (T-4)-Bis(2-methylpropyl)[tetrahydroborato(1-)-κH,κH′]aluminum Solvents: Tetrahydrofuran ;  rt; 1 h, 25 °C
1.2 Reagents: Methanol ,  Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt; 1 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Reference
Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Containing Representative Functional Groups
Amberchan, Gabriella ; Snelling, Rachel A.; Moya, Enrique; Landi, Madison; Lutz, Kyle; et al, Journal of Organic Chemistry, 2021, 86(9), 6207-6227

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  N1,N1,N3,N3-Tetrachloro-1,3-benzenedisulfonamide Solvents: Dichloromethane ;  rt
Reference
N,N,N',N'-Tetrahalobenzene-1,3-disulfonamide/PPh3 as an efficient system for the preparation of alkyl halides
Ghorbani-Vaghei, Ramin; Shiri, Lotfi; Ghorbani-Choghamarani, Arash, Bulletin of the Korean Chemical Society, 2013, 34(3), 820-822

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 80 °C; 2 - 3 h, 60 - 80 °C
Reference
Method for preparing halogenated 3,4-dihydro-1H-2-naphthalenone
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  N-Hydroxyphthalimide Solvents: Acetonitrile ;  16 h, 80 °C
Reference
N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimide
Li, Zi-Hao; Fiser, Bela; Jiang, Biao-Lin; Li, Jian-Wei; Xu, Bao-Hua; et al, Organic & Biomolecular Chemistry, 2019, 17(13), 3403-3408

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile ;  rt → 110 °C; 3 h, 110 °C
Reference
Green preparation of 2,4,5-trifluorophenylaceticacid from 2,4-dichlorotoluene
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile ,  Graphite ,  Protein kinase ;  25 h, 120 - 135 °C
Reference
Preparation of 2,4-dichlorobenzaldehyde
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Tin tetrachloride
Reference
Process and Lewis acid catalysts for the chloromethylation of aromatic hydrocarbons and aromatic group-containing (co)polymers with chloromethyl methyl carbonate
, Belgium, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Gas-liquid chromatographic analysis of 2,4-dichlorotoluene oxidation products
Andreeva, G. G.; Grigor'eva, I. A.; Trusov, S. R., Khimiko-Farmatsevticheskii Zhurnal, 1992, 26(2), 84-6

Synthetic Circuit 10

Reaction Conditions
Reference
Monoamine oxidase inhibitors based on 2-, 4-, and 8-substituted quinolines
Gracheva, I. N.; Ioffina, D. I.; Tochilkin, A. I.; Gorkin, V. Z., Khimiko-Farmatsevticheskii Zhurnal, 1991, 25(3), 18-21

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite
Reference
Photochlorinations by means of tert-butyl hypochlorite; photochlorinations of isomeric dichlorotoluenes
Pronay, A. C.; Luthey, Z.; Anderson, E.; Baker, S., Chimia, 1965, 19(6), 391-2

Synthetic Circuit 12

Reaction Conditions
Reference
Applying ligands profiling using multiple extended electron distribution based field templates and feature trees similarity searching in the discovery of new generation of urea-based antineoplastic kinase inhibitors
Dokla, Eman M.; Mahmoud, Amr H.; Elsayed, Mohamed S. A.; El-Khatib, Ahmed H.; Linscheid, Michael W.; et al, PLoS One, 2012, 7(11),

Synthetic Circuit 13

Reaction Conditions
Reference
Design, synthesis and herbicidal activity of ketol-acid reductoisomerase inhibitors
Wang, Baolei; Li, Zhengming; Zhao, Weiguang; Wang, Suhua; Li, Yonghong, Nongyaoxue Xuebao, 2006, 8(1), 14-19

Synthetic Circuit 14

Reaction Conditions
Reference
Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
1-Hydroxy-2-pyridones, procedure for their preparation, and pharmaceuticals containing them
, Federal Republic of Germany, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Herbicidal composition containing a mixture of 3,4- and 2,4 dichlorobenzyl N-methyl carbamates
, India, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Separation of mixture of 3,4- and 2,4-dichlorobenzyl chlorides from reaction product containing same and p-chlorobenzyl chlorides
, India, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Heterocycles in organic synthesis. Part 17. Conversion of primary amines into bromides and chlorides
Katritzky, Alan R.; Gruntz, Urban; Ikizler, Aykut A.; Kenny, David H.; Leddy, Bernard P., Journal of the Chemical Society, 1979, (2), 436-41

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Procedure for the photochlorination of alkyl-aromatic compounds.
, European Patent Organization, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile ,  Triethanolamine ;  100 °C; 100 °C → 125 °C; 3.5 h, 125 °C
Reference
Preparation of 2,4-dichlorobenzyl chloride
, China, , ,

2,4-Dichlorobenzyl chloride Raw materials

2,4-Dichlorobenzyl chloride Preparation Products

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